N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
Description
N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-methoxybenzenesulfonamido group and an acetamide-linked 3-chloro-4-methylphenyl moiety. This structure combines sulfonamide and thiazole pharmacophores, which are frequently associated with bioactivity in medicinal chemistry. The chloro and methyl substituents on the phenyl ring may enhance lipophilicity and influence receptor binding, while the methoxy group on the sulfonamide could modulate electronic properties and metabolic stability.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-12-3-4-13(9-17(12)20)21-18(24)10-14-11-28-19(22-14)23-29(25,26)16-7-5-15(27-2)6-8-16/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRRBDDUHFPWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mirabegron (β3-Adrenergic Agonist)
- Structure: 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide .
- Key Features: Thiazole-acetamide backbone similar to the target compound. Substituted with a β-hydroxy-phenethylamino group instead of sulfonamido.
- Activity : Selective β3-adrenergic agonist used for overactive bladder syndrome .
- Molecular Weight : 396.51 g/mol .
- Pharmacokinetics: No hepatotoxicity reported .
Comparison :
- The target compound’s 4-methoxybenzenesulfonamido group may reduce β3 selectivity compared to Mirabegron’s hydrophilic β-hydroxy-phenethylamino chain.
- Higher molecular weight (estimated ~450–470 g/mol for the target) could reduce bioavailability compared to Mirabegron (396.51 g/mol).
Quinazolin-4-one Derivatives (Glucokinase Activators)
Comparison :
- The target compound lacks the quinazolinone ring, likely reducing glucokinase affinity.
- Chloro and methoxy substituents in both compounds may similarly enhance lipophilicity and metabolic stability.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Comparison :
- The target’s methoxy group may improve stability compared to the nitro group, which is prone to reduction.
- Both compounds’ sulfonamides could participate in hydrogen bonding with biological targets.
N-(3-Chloro-4-methylphenyl)-2-(3-methylphenyl)acetamide
Comparison :
Key Findings and Implications
Thiazole-Acetamide Core: Common in Mirabegron and quinazolinones, this scaffold supports diverse bioactivity. The target compound’s sulfonamido extension may confer unique target selectivity.
Substituent Effects :
- Chloro and methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration.
- Sulfonamido groups (target compound vs. ) influence hydrogen bonding and metabolic stability.
Therapeutic Potential: While Mirabegron targets β3 receptors, the target compound’s sulfonamido-thiazole structure suggests possible applications in enzyme inhibition (e.g., kinases, phosphatases) or anti-inflammatory pathways.
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